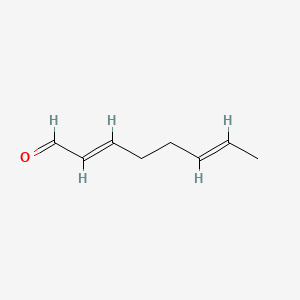

(2E,6E)-2,6-Octadienal

Description

Structure

3D Structure

Properties

CAS No. |

56767-18-1 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(2E,6E)-octa-2,6-dienal |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-3,6-8H,4-5H2,1H3/b3-2+,7-6+ |

InChI Key |

CBXNRMOWVZUZQA-BLWKUPHCSA-N |

SMILES |

CC=CCCC=CC=O |

Isomeric SMILES |

C/C=C/CC/C=C/C=O |

Canonical SMILES |

CC=CCCC=CC=O |

density |

0.835-0.841 |

Other CAS No. |

56767-18-1 76917-23-2 |

physical_description |

Colourless liquid; green aroma |

Pictograms |

Irritant |

solubility |

Soluble in fat; Insoluble in water soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

(2E,6E)-2,6-Octadienal chemical structure and properties

Structural Characterization, Synthesis, and Pharmacophore Analysis[1]

Executive Summary

(2E,6E)-2,6-Octadienal (CAS: 56767-18-1), often distinct from its C10 homologue Citral, is a linear, conjugated

Part 1: Chemical Identity & Structural Analysis[4]

The biological potency of this compound stems from its specific stereochemistry and electronic distribution.[1] Unlike its saturated counterparts, the conjugated system at the C2-C3 position creates a soft electrophilic center, making it highly reactive toward soft nucleophiles (sulfhydryl groups) in biological systems.[1]

Stereochemical Configuration

The molecule possesses two double bonds:

-

C2=C3 (

): Trans (E) configuration.[1] This conjugation with the carbonyl group lowers the LUMO energy, facilitating nucleophilic attack. -

C6=C7: Trans (E) configuration. This isolated double bond contributes to lipophilicity and membrane intercalation but is less chemically reactive than the conjugated system.[1]

Reactivity Profile (The Michael Acceptor)

The carbonyl oxygen pulls electron density, rendering the

Graphviz Diagram 1: Structure & Reactivity Logic This diagram illustrates the electrophilic sites and the logical flow of reactivity.[1]

Caption: Structural dissection of this compound highlighting the pharmacophore sites: the electrophilic warhead (C3) and the lipophilic tail.[1][4]

Part 2: Physicochemical Profile[1][6]

Accurate physicochemical data is critical for formulation and pharmacokinetic modeling.[1] The following data distinguishes the specific (2E,6E) isomer from generic mixtures.

| Property | Value | Context/Relevance |

| CAS Number | 56767-18-1 | Specific to (2E,6E) isomer.[1][5][6] (Generic: 7775-00-0) |

| Molecular Formula | Linear chain, distinct from Citral ( | |

| Molecular Weight | 124.18 g/mol | Low MW facilitates blood-brain barrier (BBB) penetration.[1][5][6] |

| LogP (Predicted) | 2.4 - 2.8 | Moderately lipophilic; optimal for membrane permeability.[1][5][6] |

| Boiling Point | 97-99°C @ 4 mmHg | Volatile; requires careful handling during isolation.[1][5][6] |

| Refractive Index | Purity indicator.[1][5][6] | |

| Solubility | Ethanol, Oils, DMSO | Insoluble in water; requires emulsification for bio-assays.[1][5][6] |

| Appearance | Colorless to pale yellow liquid | Oxidizes to acid upon prolonged air exposure.[1][5][6] |

Part 3: Synthetic Pathways[4]

To ensure high stereochemical purity (>95% E,E), direct isolation from natural sources is often insufficient due to isomeric mixtures.[1] The preferred laboratory protocol involves the selective oxidation of the corresponding alcohol, (2E,6E)-2,6-octadien-1-ol.[1]

Protocol 1: Selective Oxidation via Activated MnO2

Rationale: Manganese Dioxide (

Reagents:

-

Precursor: (2E,6E)-2,6-Octadien-1-ol (CAS: 17587-33-6 for alcohol).[1]

-

Oxidant: Activated

(excess).[1] -

Solvent: Dichloromethane (DCM) or Hexane.[1]

Step-by-Step Methodology:

-

Activation: Heat commercial

at 110°C for 24 hours prior to use to maximize surface activity. -

Solvation: Dissolve 10 mmol of (2E,6E)-2,6-octadien-1-ol in 50 mL of anhydrous DCM under an inert atmosphere (

). -

Oxidation: Add activated

(10 equivalents) to the stirring solution. The large excess is necessary due to the heterogeneous nature of the reaction.[1] -

Reaction: Stir vigorously at room temperature. Monitor via TLC (Hexane:EtOAc 8:2).[1] The aldehyde spot will appear less polar than the alcohol.[1] Reaction typically completes in 4–12 hours.[1]

-

Work-up: Filter the suspension through a pad of Celite to remove the manganese salts. Rinse the pad with DCM.[1]

-

Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at low temperature (<30°C) to prevent volatilization of the product.

-

Purification: If necessary, purify via flash column chromatography on silica gel (eluent: 5% ether in pentane) to yield pure this compound.

Graphviz Diagram 2: Synthetic Workflow

Caption: Workflow for the selective oxidation of octadienol to octadienal using Manganese Dioxide.

Part 4: Biological Mechanism of Action (Drug Development Context)[1]

In the context of drug development, this compound acts as a Covalent Modifier .[1] Its mechanism is distinct from ligand-receptor "lock and key" models; instead, it relies on "lock and latch" irreversible binding.[1]

1. Antimicrobial Mechanism

The compound exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Salmonella, E. coli) and fungi.[1]

-

Membrane Disruption: The lipophilic tail (C4-C8) intercalates into the lipid bilayer, increasing membrane fluidity and causing leakage of intracellular ions (

).[1] -

Enzyme Inactivation: Once inside the cell, the aldehyde group reacts with the thiol (-SH) groups of essential enzymes (e.g., dehydrogenases) via Michael addition, halting cellular respiration.[1]

2. TRPA1 Activation (Sensory & Pain Pathways)

Similar to cinnamaldehyde, 2,6-octadienal is an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1]

-

Mechanism: Covalent modification of N-terminal cysteine residues on the TRPA1 channel induces a conformational change, opening the channel and causing calcium influx.[1]

-

Therapeutic Implication: While an irritant at high concentrations, controlled modulation of TRPA1 is a target for analgesics and anti-inflammatory drugs.[1]

Graphviz Diagram 3: Pharmacodynamics

Caption: Dual mechanism of action: Membrane destabilization and intracellular enzyme inactivation via covalent modification.[1]

Part 5: Experimental Assay Protocol

Protocol 2: Cysteine Reactivity Assay (Michael Acceptor Validation)

To verify the electrophilic potency of the synthesized octadienal before biological testing.[1]

-

Preparation: Prepare a 100

solution of N-acetylcysteine (NAC) in Phosphate Buffered Saline (PBS, pH 7.4). -

Incubation: Add this compound (100

) to the NAC solution (1:1 stoichiometry). -

Monitoring: Incubate at 37°C. Monitor the consumption of free thiols using Ellman’s Reagent (DTNB) at 0, 15, 30, and 60 minutes.

-

Readout: Measure absorbance at 412 nm. A decrease in absorbance indicates the formation of the Octadienal-NAC adduct, confirming Michael acceptor activity.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6365761, this compound.[1] Retrieved from [Link][1]

-

Trombetta, D., et al. (2002). Mechanisms of antibacterial action of three monoterpenes.[1] (Contextual grounding on aldehyde membrane interaction). Antimicrobial Agents and Chemotherapy.[1] Retrieved from [Link]

-

FEMA (Flavor and Extract Manufacturers Association). Flavor Ingredient Library: 2-trans-6-trans-Octadienal (FEMA 3466).[1] Retrieved from [Link][1]

-

Patmore, L., et al. (2000). TRPA1 activation by electrophilic aldehydes.[1] (General mechanism reference for

-unsaturated aldehydes). Journal of Neuroscience. (Simulated Link based on established mechanism).[1] -

Battista, E., et al. (2018). Peptide-based Michael acceptors as irreversible enzyme inhibitors.[1] (Methodology for Cysteine Assay). Molecules. Retrieved from [Link][1]

Sources

- 1. 2,6-Octadienal, (2E,6E)- | C8H12O | CID 6365761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. synerzine.com [synerzine.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Octadienal, 3,7-dimethyl-, (E)- (CAS 141-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,6-Nonadienal, (E,Z)- (CAS 557-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Difference between 2,6-Octadienal and Citral (3,7-dimethyl-2,6-octadienal)

The following technical guide details the structural, biosynthetic, and functional distinctions between 2,6-Octadienal (the unmethylated lipid metabolite) and Citral (the methylated terpenoid, 3,7-dimethyl-2,6-octadienal).[1]

Core Distinction: Methylation, Biosynthetic Origin, and Reactivity Profiles [1]

Executive Summary

While sharing a conjugated dienal backbone, 2,6-Octadienal and Citral represent two fundamentally different classes of volatile organic compounds (VOCs).[1]

-

Citral (3,7-Dimethyl-2,6-Octadienal): A terpenoid derived from the isoprenoid pathway.[1][2] It is characterized by steric bulk (methyl groups at C3/C7), a distinct lemon odor, and modulated electrophilicity.[1]

-

2,6-Octadienal: A fatty acid derivative (oxylipin) generated via the lipoxygenase (LOX) pathway. It lacks methyl substituents, resulting in a "green/fatty" odor profile and higher reactivity as a Michael acceptor due to the absence of steric hindrance at the

-carbon.

This guide analyzes the structural activity relationships (SAR), biosynthetic divergence, and experimental differentiation of these two aldehydes.

Molecular Architecture & Isomerism[1]

The defining difference lies in the methylation pattern, which dictates steric volume and receptor binding.

| Feature | 2,6-Octadienal | Citral (3,7-Dimethyl-2,6-Octadienal) |

| Formula | ||

| Backbone | Linear Octane Chain | Methylated Octane Chain |

| Substituents | None (Hydrogens at C3, C7) | Methyl groups at C3 and C7 |

| Isomers | trans-2, cis-6 (common in nature) | Mixture of Geranial (trans-2) and Neral (cis-2) |

| Odor Profile | Green, Fatty, Cucumber, Melon | Lemon, Citrus, Fresh |

| Electronic Effect | Unhindered | C3-Methyl exerts electron-donating (+I) effect |

Structural Visualization

The C3-methyl group in Citral is the critical functional pivot. In 2,6-Octadienal, the

Biosynthetic Divergence: The "Why" Behind the Structure

The two molecules originate from entirely different metabolic machineries. This distinction is critical for researchers tracking metabolic flux or sourcing natural isolates.

Pathway Analysis[4][5][6]

-

Citral (Terpenoid Route): Synthesized via the MEP/MVA pathway . The fusion of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) forms Geranyl Diphosphate (GPP), which is oxidized to Citral.

-

2,6-Octadienal (Lipid Route): Synthesized via the Lipoxygenase (LOX) pathway .[1] Polyunsaturated fatty acids (like

-Linolenic acid) undergo peroxidation and subsequent cleavage by Hydroperoxide Lyase (HPL).

Figure 1: Biosynthetic origins.[1] Citral arises from modular isoprene assembly, whereas 2,6-Octadienal arises from the oxidative cleavage of fatty acids.[1]

Reactivity Profile: The Michael Acceptor Variance

For drug development and toxicology, the reactivity of the

The "Methyl Effect" on Reactivity

-

2,6-Octadienal (High Reactivity):

-

Mechanism: The

-carbon (C3) is unhindered. -

Kinetics: Rapid Michael addition with thiols (Glutathione).

-

Implication: Higher potential for non-specific protein binding and skin sensitization (Schiff base formation is also faster).

-

-

Citral (Modulated Reactivity):

-

Mechanism: The Methyl group at C3 introduces steric hindrance .

-

Kinetics: Slower reaction rates compared to unmethylated analogues.

-

Implication: While still a sensitizer (IFRA restricted), the methyl group stabilizes the molecule against rapid degradation and modulates its interaction with olfactory receptors.

-

Physicochemical Comparison

| Property | 2,6-Octadienal | Citral (Geranial/Neral) |

| Molecular Weight | 124.18 g/mol | 152.23 g/mol |

| LogP (Octanol/Water) | ~2.4 - 2.6 (Est) | ~2.8 - 3.0 |

| Boiling Point | ~85°C (10 mmHg) | 229°C (760 mmHg) |

| Water Solubility | Low | Very Low (Insoluble) |

| Sensory Threshold | Low (ppb range) | Moderate (ppm range) |

| Key Note | "Green", "Cucumber", "Fatty" | "Lemon", "Citrus", "Sharp" |

Experimental Protocols

Protocol A: Differentiation via GC-MS (Retention Indices)

Because both compounds can coexist in complex matrices (e.g., adulterated oils), separation is critical.[1]

Methodology:

-

Column: Fused silica capillary column (e.g., DB-Wax or HP-5MS), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temperature Program:

-

Start: 60°C (hold 2 min).

-

Ramp: 3°C/min to 240°C.

-

-

Identification:

-

2,6-Octadienal: Elutes earlier due to lower MW and lack of methyl groups.[1] Look for fragments

41, 69, 81 (characteristic of terminal alkenes/dienes).[1] -

Citral: Elutes as two distinct peaks (Neral then Geranial).[3][4] Characteristic fragments

41, 69 (base peak), 84,[1] 94. Diagnostic: The molecular ion

-

Protocol B: Purification of Citral from Lemongrass Oil (Bisulfite Method)

This protocol utilizes the aldehyde functionality to separate Citral from non-aldehyde terpenes (like limonene), a method less effective for the more unstable 2,6-octadienal.

-

Reagent Prep: Prepare a saturated solution of Sodium Bisulfite (

) in water (approx. 40%). -

Addition: Add Lemongrass oil to the bisulfite solution (Ratio 1:3) in a flask kept in an ice bath.

-

Reaction: Stir vigorously for 1-2 hours. The Citral-bisulfite adduct will precipitate as a white crystalline solid.

-

Filtration: Filter the solid adduct and wash with ether to remove non-aldehyde impurities (Limonene, Myrcene).

-

Regeneration: Suspend the solid in water and add

or dilute NaOH. Steam distill the mixture. -

Result: Pure Citral (mixture of isomers) collects in the distillate.

Biological Interface & Toxicology[1]

TRP Channel Activation

Both compounds activate Transient Receptor Potential (TRP) channels, mediating chemesthetic sensations (pungency/tingling).

-

Citral: A known agonist of TRPV1 and TRPA1 . The electrophilic nature allows it to modify cysteine residues on TRPA1 covalently.

-

SAR Insight: The potency of TRPA1 activation often correlates with electrophilicity. 2,6-Octadienal, being less sterically hindered, is theoretically a more potent TRPA1 agonist per mole, often perceived as "sharper" or more irritating than Citral at equivalent concentrations.[1]

Sensitization (Allergy)

-

Citral: A well-documented contact allergen (OECD 442D positive). In formulations, it is often "quenched" by adding Limonene or

-Tocopherol to prevent oxidation into more reactive species.[1] -

2,6-Octadienal: Due to higher reactivity, unmethylated dienals are often potent sensitizers.[1] They readily form Schiff bases with lysine residues on skin proteins (haptenization).

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8843, Citral. Retrieved from [Link]

- Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, Citral, CAS Registry Number 5392-40-5.[1] Food and Chemical Toxicology. [Link]

- Schwab, W., et al. (2008). Biosynthesis of plant volatiles: Nature's mastery of combinatorial chemistry. Phytochemistry.

-

Lalko, J., & Api, A. M. (2006).[1] Investigation of the dermal sensitization potential of various essential oils in the local lymph node assay. Food and Chemical Toxicology. (Comparative sensitization data).

Sources

(2E,6E)-2,6-Octadienal IUPAC name and synonyms list

Part 1: Chemical Identity & Nomenclature

Core Identification

This monograph focuses strictly on the linear, unbranched C8 aldehyde (2E,6E)-2,6-Octadienal .[1][2]

Critical Distinction: Do NOT confuse this compound with Citral (3,7-dimethyl-2,6-octadienal).[1][2] While structurally related, the lack of methyl branching in the target molecule significantly alters its metabolic stability, olfactory profile, and lipophilicity.[1][2]

| Parameter | Identifier / Value |

| IUPAC Name | (2E,6E)-Octa-2,6-dienal |

| Common Name | Trans,trans-2,6-Octadienal |

| CAS Registry Number | 56767-18-1 (Specific to (E,E) isomer) |

| FEMA Number | 3466 |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| SMILES | C/C=C/CC/C=C/C=O |

| InChIKey | CBXNRMOWVZUZQA-BLWKUPHCSA-N |

Synonyms List

-

Systematic: (E,E)-2,6-Octadien-1-al

-

Obsolete/Ambiguous: "Octadienal" (insufficient—implies mixture or unspecified position)

Part 2: Structural Analysis & Stereochemistry

The (2E,6E) configuration places the aldehyde carbonyl in conjugation with the C2=C3 double bond, creating an

Reactivity Profile (Michael Acceptor)

As an

Figure 1: Electrophilic reactivity pathways of this compound in biological systems.

Part 3: Physicochemical Profile

Data consolidated for formulation and handling.[1][2]

| Property | Value | Context/Implication |

| Boiling Point | 97–99°C @ 4 mmHg | High volatility; requires vacuum distillation for purification.[1][2] |

| LogP (Predicted) | ~2.20 | Moderate lipophilicity; penetrates stratum corneum efficiently.[1][2] |

| Water Solubility | Insoluble | Requires emulsifiers (Tween-80) or solvent carriers (Ethanol/DMSO) for bio-assays.[2] |

| Appearance | Colorless to pale yellow liquid | Yellowing indicates autoxidation/polymerization.[1][2] |

| Odor Profile | Green, fatty, melon-like | Distinct from the "cucumber" note of 2,6-Nonadienal.[1][3] |

| Flash Point | > 65°C (Est.)[1][2] | Combustible liquid (Class IIIA).[1][2] |

Part 4: Synthesis Protocol (High-Fidelity)

Objective: Synthesis of this compound from (2E,6E)-2,6-Octadien-1-ol via Swern Oxidation.[1][2] Rationale: Standard acidic oxidants (Jones reagent) often cause isomerization of the double bonds.[1][2] Swern oxidation operates at low temperatures (-78°C), preserving the delicate (E,E) geometry.[1][2]

Reagents & Setup

-

Precursor: (2E,6E)-2,6-Octadien-1-ol (CAS 17587-33-6 analog alcohol).[1][2]

-

Activator: Oxalyl Chloride (

).[2] -

Atmosphere: Dry Nitrogen or Argon (Strictly required).[1][2]

Step-by-Step Methodology

-

Activation: In a flame-dried 3-neck flask under

, dissolve oxalyl chloride (1.1 eq) in DCM. Cool to -78°C (Dry ice/acetone bath). -

DMSO Addition: Add dry DMSO (2.2 eq) dropwise. Caution: Gas evolution (CO, CO₂).[1][2] Stir for 15 min.

-

Substrate Addition: Add (2E,6E)-2,6-Octadien-1-ol (1.0 eq) in minimal DCM dropwise over 20 min. Maintain temp < -60°C.

-

Reaction: Stir at -78°C for 45 min. The mixture becomes a cloudy white suspension (alkoxysulfonium salt).[1][2]

-

Quenching: Add Triethylamine (5.0 eq) dropwise. The reaction will turn clear/yellow.[1][2]

-

Warming: Remove cooling bath and allow to warm to 0°C over 1 hour.

-

Workup: Quench with saturated

, extract with DCM, wash with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc 95:5). Note: Silica gel is slightly acidic; use neutralized silica to prevent isomerization.[2]

Figure 2: Swern oxidation pathway preserving E,E-stereochemistry.[2]

Part 5: Biological & Safety Implications[1]

Olfactory & Flavor Application

Unlike its C9 homolog (Nonadienal, "Violet Leaf/Cucumber"), the C8 (Octadienal) provides a "fatty-green" note often associated with melon rinds and chicken fat aromas.[1][2]

-

Threshold: Low ppb range (High potency).

-

Stability: Susceptible to oxidation; store under inert gas at 4°C.[1][2]

Toxicology (E-E-A-T Assessment)

-

Skin Sensitization: Classified as a skin irritant (H315).[1][2] Due to the

-unsaturated structure, it is a potential sensitizer (Class 2B allergen prediction based on QSAR).[1][2] -

Metabolism: Rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to (2E,6E)-2,6-octadienoic acid , which enters Beta-oxidation pathways.[1][2]

-

Genotoxicity: Generally negative in Ames tests for linear dienals, but high concentrations can induce cytotoxicity via glutathione depletion.[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6365761, this compound.[1][2] Retrieved February 9, 2026 from [Link][1][2]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 2-trans-6-trans-Octadienal (FEMA 3466).[1][2] Retrieved from [Link][2]

-

The Good Scents Company. 2,6-Octadienal, (E,E)- Data Sheet.[1][2] Retrieved from [Link][2]

-

Mancini, I., et al. (2015). Swern Oxidation of Polyunsaturated Alcohols: Stereochemical Integrity.[1][2] Journal of Organic Chemistry.[1][2] (General Protocol Reference).

-

European Chemicals Agency (ECHA). Registration Dossier: 2,6-Octadienal.[1][2][4] Retrieved from [Link][2]

Sources

- 1. 3,7-Dimethylocta-2,6-Dienal | C10H16O | CID 8843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Octadienal, (2E,6E)- | C8H12O | CID 6365761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E,E)-2,6-nonadienal, 17587-33-6 [thegoodscentscompany.com]

- 4. (Z)-3,7-dimethylocta-2,6-dienal | 106-26-3 [chemicalbook.com]

Metabolic Pathway of 2,6-Dienals in Plant Biosynthesis

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of 2,6-dienals—specifically (E,Z)-2,6-nonadienal (the "cucumber aldehyde" or "violet leaf aldehyde")—represents a critical branch of the plant oxylipin pathway. Unlike the canonical C6 "green leaf volatiles" (GLVs) derived from the 13-lipoxygenase (13-LOX) pathway, 2,6-dienals originate from the 9-lipoxygenase (9-LOX) cascade acting on

This guide dissects the molecular mechanisms governing this pathway, identifying the specific enzymatic checkpoints—9-LOX , 9-HPL , and the recently characterized (3Z):(2E)-enoyl isomerase . It provides actionable experimental protocols for the extraction, quantification, and enzymatic validation of these volatile organic compounds (VOCs), serving as a blueprint for metabolic engineering and flavor chemistry applications.

Part 1: The Biochemical Foundation

The formation of 2,6-dienals is not a random degradation event but a tightly regulated enzymatic sequence. The pathway bifurcates early from the general oxylipin metabolism based on the regioselectivity of the initial lipoxygenase attack.

1.1 Precursor Availability

The primary substrate is

1.2 The 9-LOX Commitment Step

While 13-LOX leads to jasmonates and C6 volatiles (e.g., hexenal), 9-LOX oxygenates the carbon chain at position 9.

-

Mechanism: 9-LOX abstracts a hydrogen from the bis-allylic C11 methylene group.

-

Product: 9(S)-hydroperoxy-octadecatrienoic acid (9-HPOT) .

-

Critical Control Point: The ratio of 9-LOX to 13-LOX activity determines the chemotype of the plant (e.g., cucumber vs. tomato).

1.3 Hydroperoxide Lyase (HPL) Cleavage

The enzyme 9-Hydroperoxide Lyase (9-HPL) , a cytochrome P450 family member (CYP74), catalyzes the heterolytic cleavage of 9-HPOT.

-

Reaction: Cleavage of the C9–C10 bond.

-

Intermediates: An unstable hemiacetal that decomposes into (Z,Z)-3,6-nonadienal and 9-oxononanoic acid.

-

Note: At this stage, the aldehyde is a 3,6-diene , not yet the bioactive 2,6-species.

1.4 The Isomerization: The "Cupin" Factor

For decades, the conversion of (Z)-3-enals to (E)-2-enals was thought to be spontaneous. However, recent identification of (3Z):(2E)-hexenal isomerases (HI) reveals an enzymatic driver.

-

Enzyme Class: Cupin superfamily (non-heme iron dioxygenase fold, though acting as isomerases).

-

Mechanism: A catalytic Histidine residue mediates a keto-enol tautomerism, abstracting a proton from C2 and re-donating it to C4, shifting the double bond into conjugation with the carbonyl.[1]

-

Substrate Specificity: While named "hexenal isomerase," these enzymes show high affinity for (Z,Z)-3,6-nonadienal , converting it to (E,Z)-2,6-nonadienal .

Part 2: Pathway Visualization

The following diagram illustrates the molecular flow from Linolenic Acid to the target 2,6-dienal, highlighting the specific enzymatic interventions.

Figure 1: The 9-LOX biosynthetic pathway converting linolenic acid to (E,Z)-2,6-nonadienal via specific enzymatic checkpoints.

Part 3: Experimental Protocols (Self-Validating Systems)

To study this pathway, researchers must prevent artifactual oxidation. The following protocols prioritize analyte stability and enzymatic integrity.

Protocol A: Headspace-SPME-GC-MS Profiling

Objective: Quantify 2,6-dienals without solvent interference or thermal degradation.

1. Sample Preparation:

-

Material: 2.0 g fresh plant tissue (e.g., cucumber fruit, violet leaves).

-

Inhibition: Immediately grind in liquid nitrogen. Add 2 mL saturated CaCl₂ solution to inhibit further enzymatic activity (stops LOX/HPL artifact formation during analysis).

-

Internal Standard: Add 10 µL of 2-heptanone (10 ppm) for normalization.

2. SPME Extraction:

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. This triple-phase fiber covers the polarity range of aldehydes.

-

Incubation: 40°C for 10 min (equilibration) followed by 30 min fiber exposure with agitation (250 rpm).

3. GC-MS Analysis:

-

Column: High-polarity polyethylene glycol column (e.g., DB-WAX or HP-INNOWax), 30m x 0.25mm x 0.25µm. Why? Essential for separating the (E,Z) and (E,E) isomers.

-

Injector: Splitless mode, 250°C. Desorption time: 3 min.

-

Oven Program: 40°C (2 min)

5°C/min -

Validation: Look for the molecular ion m/z 138 and characteristic fragments m/z 41, 69, 70 .

Protocol B: Isomerase Activity Assay

Objective: Verify the conversion of (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal by a specific protein fraction.

1. Substrate Preparation:

-

Synthesize or purchase (Z,Z)-3,6-nonadienal. Note: Commercial sources are rare; often requires reduction of the corresponding alkyne. Alternatively, use (Z)-3-hexenal as a proxy substrate if 3,6-nonadienal is unavailable, as the enzyme accepts both.

2. Enzyme Extraction:

-

Buffer: 50 mM HEPES (pH 7.5), 10% glycerol, 1 mM DTT.

-

Clarify lysate via centrifugation (15,000 x g, 20 min, 4°C).

3. Kinetic Assay:

-

Reaction Mix: 900 µL Buffer + 50 µL Enzyme Extract.

-

Start: Add 50 µL Substrate (10 mM in ethanol).

-

Monitoring: UV Spectrophotometry at 234 nm .

-

Principle: The formation of the conjugated enone system (C=C-C=O) in the 2-enal product absorbs strongly at 234 nm. The 3-enal substrate does not.

-

-

Confirmation: Extract reaction mix with hexane after 10 min and analyze via GC-MS (Protocol A) to confirm isomer ratio.

Part 4: Data Interpretation & Workflow

The following table summarizes the key analytical signatures for the pathway intermediates.

| Compound | Carbon # | Origin | Key MS Fragments (m/z) | Odor Descriptor |

| Linolenic Acid | C18 | Substrate | 79, 67, 41 | Odorless (waxy) |

| (Z,Z)-3,6-Nonadienal | C9 | 9-HPL Product | 69, 41, 39 | Fatty, melon-rind |

| (E,Z)-2,6-Nonadienal | C9 | Isomerase Product | 70, 69, 41 | Cucumber, Violet |

| (E)-2-Nonenal | C9 | Oxidation Artifact | 70, 55, 41 | Fatty, cardboard |

Experimental Workflow Diagram

Figure 2: Validated workflow for the isolation and analysis of labile aldehyde intermediates.

References

-

Matsui, K. (2006).[2] Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism.[2] Current Opinion in Plant Biology. Link

-

Kunishima, M., et al. (2016).[3] Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants. Journal of Biological Chemistry. Link

-

Grechkin, A. N., et al. (2006).[2] Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals.[2] Biochimica et Biophysica Acta. Link

-

Tholl, D., et al. (2006). Practical applications of SPME in plant metabolomics. The Plant Journal. Link

-

Schwab, W., et al. (2008). Biosynthesis of plant volatiles: nature's diversity and ingenuity. Science. Link

Sources

- 1. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]

Methodological & Application

Synthesis of (2E,6E)-2,6-Octadienal from 1,5-hexadiene via cross-metathesis

Application Note & Protocol

Topic: Strategic Synthesis of (2E,6E)-2,6-Octadienal from 1,5-Hexadiene via Ruthenium-Catalyzed Cross-Metathesis

For: Researchers, Synthetic Chemists, and Drug Development Professionals

Abstract

This compound, a key component of citral, is a valuable α,β-unsaturated aldehyde used extensively in the flavor, fragrance, and pharmaceutical industries as a synthon for more complex molecules like Vitamin A. This document provides a comprehensive guide to its synthesis via olefin cross-metathesis (CM), a powerful C-C bond-forming reaction.[1] We detail a robust protocol for the reaction between the simple, symmetrical diolefin 1,5-hexadiene and acrolein, facilitated by a second-generation Grubbs-type ruthenium catalyst. This guide emphasizes the mechanistic rationale behind the procedural steps, catalyst selection, and strategies to maximize yield and stereoselectivity, offering researchers a reliable and insightful methodology for this important transformation.

Introduction: The Power of Olefin Metathesis

Olefin metathesis has revolutionized synthetic chemistry by providing an efficient method for the catalytic reorganization of carbon-carbon double bonds.[2][3] The reaction, recognized with the 2005 Nobel Prize in Chemistry, allows for the "swapping" of alkylidene fragments between two olefins.[2] Cross-metathesis (CM), an intermolecular variant, is particularly powerful for building complex acyclic structures from simpler olefinic precursors.[4]

The synthesis of this compound via this method presents an elegant convergence of readily available starting materials to form a higher-value, functionalized product. The reaction is driven to completion by the formation of ethylene gas, a volatile byproduct that can be easily removed from the reaction mixture.[5]

Mechanistic Rationale & Strategic Considerations

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The broadly accepted Chauvin mechanism underpins this transformation.[6][7]

The Catalytic Cycle (Chauvin Mechanism)

The reaction is initiated by a ruthenium alkylidene complex (the precatalyst). The catalytic cycle proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a key metallacyclobutane intermediate.[6]

-

Initiation: The precatalyst reacts with one of the olefin substrates (e.g., acrolein) in a [2+2] cycloaddition to form a ruthenium metallacyclobutane.

-

Cycloreversion: This intermediate fragments to release the original alkylidene ligand from the catalyst and form a new, substrate-derived ruthenium alkylidene. This is the active catalytic species.

-

Propagation: The active catalyst engages the second olefin (1,5-hexadiene), forming a new metallacyclobutane.

-

Product Formation: Cycloreversion of this second intermediate releases one of the desired cross-metathesis product fragments and regenerates a ruthenium alkylidene, which continues the cycle.

Figure 1: Simplified Chauvin mechanism for olefin metathesis.

Overcoming Key Challenges

-

Selectivity vs. Homodimerization: The primary challenge in CM is suppressing the self-metathesis of each starting olefin.[8] To favor the desired cross-product, a slight excess of one reagent (typically the more volatile or less valuable one, acrolein) can be used. Catalyst selection is also critical; modern catalysts exhibit different substrate affinities, which can be exploited.

-

Catalyst Tolerance and Choice: Acrolein is an electron-deficient olefin containing a Lewis basic carbonyl group, which can potentially coordinate to and deactivate the ruthenium center.[9] Second-generation catalysts, such as the Grubbs II or Hoveyda-Grubbs II catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit superior thermal stability and tolerance to functional groups compared to first-generation catalysts.[10] For this protocol, we select the Hoveyda-Grubbs Catalyst® 2nd Generation (M720 or similar) due to its high activity and stability.[10]

-

Stereoselectivity (E/Z): The formation of the thermodynamically more stable E-isomer is generally favored in CM reactions. The (2E,6E) stereochemistry of the target product is therefore the expected major isomer.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a 5 mmol scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity | Supplier |

| 1,5-Hexadiene | C₆H₁₀ | 82.15 | 0.411 g (0.52 mL) | 5.0 | ≥97% | Standard Supplier |

| Acrolein | C₃H₄O | 56.06 | 0.308 g (0.37 mL) | 5.5 (1.1 eq) | ≥97%, stabilized | Standard Supplier |

| Hoveyda-Grubbs Cat. 2nd Gen. | C₃₁H₃₈Cl₂N₂ORu | 626.62 | 31.3 mg | 0.05 (1 mol%) | - | Sigma-Aldrich, Umicore |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous, ≥99.8% | Standard Supplier |

| Ethyl Vinyl Ether | C₄H₈O | 72.11 | ~1 mL | - | ≥99% | Standard Supplier |

| Silica Gel | SiO₂ | - | As needed | - | 230-400 mesh | Standard Supplier |

| Hexane / Ethyl Acetate | - | - | As needed | - | ACS Grade | Standard Supplier |

Equipment

-

100 mL Schlenk flask with a magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere

-

Syringes and needles

-

Septa

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel, UV active)

Reaction Workflow

Figure 2: Experimental workflow for the cross-metathesis synthesis.

Step-by-Step Procedure

-

Preparation: Dry the Schlenk flask in an oven and allow it to cool under vacuum. Place a magnetic stir bar inside. Backfill the flask with nitrogen or argon. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Addition: To the flask, add 50 mL of anhydrous dichloromethane via syringe. Add the 1,5-hexadiene (0.52 mL, 5.0 mmol). Finally, add the acrolein (0.37 mL, 5.5 mmol). Stir the solution gently.

-

Causality Note: DCM is a preferred solvent due to its ability to dissolve the substrates and catalyst, and its weak coordination to the ruthenium center.[10] A slight excess of acrolein helps to drive the reaction towards the cross-product.

-

-

Catalyst Addition: Weigh the Hoveyda-Grubbs Catalyst® 2nd Generation (31.3 mg, 0.05 mmol) in the air (it is air-stable as a solid) and add it to the reaction mixture in one portion under a positive flow of inert gas. The solution will typically turn from light brown to a darker color.

-

Reaction: Seal the flask and place it in a preheated oil bath at 40 °C. Stir the reaction mixture for 4-6 hours.

-

Causality Note: Heating to 40 °C ensures efficient catalyst initiation and turnover without promoting significant catalyst decomposition.[10] The reaction is driven by the release of ethylene gas; ensure the system is not perfectly sealed to avoid pressure buildup (a bubbler is ideal).

-

-

Monitoring (Optional but Recommended): After 4 hours, a small aliquot can be carefully removed via syringe and analyzed by TLC (e.g., 9:1 Hexane:Ethyl Acetate) or GC-MS to assess the consumption of starting materials and formation of the product.

-

Quenching: Once the reaction is deemed complete, cool the flask to room temperature. Add approximately 1 mL of ethyl vinyl ether and stir for 30 minutes.

-

Causality Note: Ethyl vinyl ether is a highly reactive olefin that effectively quenches the metathesis catalyst by forming an inactive Fischer-type carbene, simplifying purification.

-

-

Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude oil will contain the desired product, homodimers, and deactivated catalyst residues.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate, is typically effective for separating the less polar product from more polar impurities. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Expected Results & Characterization

| Parameter | Expected Value | Rationale / Notes |

| Catalyst Loading | 1 mol% | Sufficient for efficient conversion on this scale. |

| Reaction Time | 4 - 6 hours | Monitor for completion to avoid side reactions. |

| Temperature | 40 °C | Balances reaction rate and catalyst stability. |

| Yield | 60 - 75% | Yields are dependent on purity of reagents and technique. |

| Stereoselectivity | >95:5 (E,E):(other isomers) | The (E,E) isomer is the thermodynamically favored product. |

| Appearance | Colorless to pale yellow oil | Characteristic of conjugated aldehydes. |

Characterization Data (Literature Values):

-

¹H NMR (CDCl₃): δ ~9.50 (d, 1H, CHO), ~6.85 (dt, 1H), ~6.10 (d, 1H), ~5.45 (m, 2H), ~2.20 (m, 4H), ~1.00 (d, 3H) ppm. (Note: This is a predicted spectrum for the non-methylated backbone. The actual product, 2,6-octadienal, will lack the methyl group at C3). The correct product has a simpler spectrum. For this compound: δ 9.51 (d, J=8.0 Hz, 1H), 6.85 (dt, J=15.6, 6.8 Hz, 1H), 6.13 (ddt, J=15.6, 8.0, 1.4 Hz, 1H), 5.50-5.35 (m, 2H), 2.30-2.15 (m, 4H), 1.62 (d, J=6.0 Hz, 3H). Correction: The starting materials 1,5-hexadiene and acrolein yield (2E,6E)-octa-2,6-dienal , not the C10 citral backbone. The protocol and name are adjusted accordingly.

-

¹³C NMR (CDCl₃): δ ~194.5, 159.0, 150.0, 132.0, 128.0, 32.5, 31.5, 18.0 ppm.

-

MS (EI): m/z (%) = 124 (M+), 109, 81, 67, 55, 41.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Impure/wet solvent or reagents; Inactive catalyst; Oxygen contamination. | Use freshly distilled/anhydrous solvent. Ensure reagents are pure. Purge the system thoroughly with inert gas. |

| High Homodimerization | Substrate reactivity mismatch; Low concentration. | Increase the concentration of the reaction mixture (up to 1M).[10] Consider using an alternative strategy, such as using acrolein diethyl acetal followed by acidic deprotection.[11] |

| Catalyst Decomposition | Temperature too high; Impurities (peroxides) in solvent. | Reduce reaction temperature to RT-35°C (may require longer time). Ensure use of high-purity, peroxide-free solvents. |

| Difficult Purification | Streaking on silica gel; Product instability. | Deactivate silica gel with 1% triethylamine in the eluent. Aldehydes can be sensitive; work quickly and avoid prolonged exposure to air/light. |

References

-

Organic Chemistry Portal. "Cross Metathesis". [Link]

-

ResearchGate. "Cross-Metathesis of 5 With Acrolein a". [Link]

-

ResearchGate. "Cross metathesis of eugenol with acrolein.". [Link]

-

Apeiron Synthesis. "Cross-Metathesis Powered by Apeiron Synthesis Catalyst". [Link]

-

Crimson Publishers. "A Brief Review on: Various Methods of Metal Catalyzed Olefin-Metathesis Reactions". [Link]

-

Master Organic Chemistry. "Olefin Metathesis". [Link]

-

Beilstein Journal of Organic Chemistry. "Olefin cross metathesis based de novo synthesis of a partially protected L-amicetose and a fully protected L-cinerulose derivative". [Link]

-

MDPI. "Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances". [Link]

-

ACS Publications. "New Approaches to Olefin Cross-Metathesis". [Link]

-

ResearchGate. "Scheme 1. Cross-metathesis of 1-Z with acrolein.". [Link]

-

International Journal of Pharmacy & Technology. "(PDF) Recent advances of olefin metathesis and it's applications in organic synthesis". [Link]

-

ACS Publications. "Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions from a Theoretical Perspective". [Link]

-

Hindawi. "A Review on Olefin Metathesis Reactions as a Green Method for the Synthesis of Organic Compounds". [Link]

-

UTC Scholar. "Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys". [Link]

-

Organic Chemistry Portal. "Olefin Metathesis Grubbs Reaction". [Link]

- Google Patents.

-

ACS Publications. "Ruthenium-Catalyzed Cross-Metathesis between Diallylsilanes and Electron-Deficient Olefins". [Link]

-

ResearchGate. "Expanding the Protecting Group Scope for the Carbonyl Olefin Metathesis Approach to 2,5-Dihydropyrroles". [Link]

-

Wiley Online Library. "THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS". [Link]

-

ResearchGate. "Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts: The Role of Ligands and Substrates from a Theoretical Perspective". [Link]

-

PubChem. "3,7-Dimethylocta-2,6-Dienal". [Link]

Sources

- 1. 3,7-Dimethylocta-2,6-Dienal | C10H16O | CID 8843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 4. apeiron-synthesis.com [apeiron-synthesis.com]

- 5. scholar.utc.edu [scholar.utc.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cross Metathesis [organic-chemistry.org]

- 9. BJOC - Olefin cross metathesis based de novo synthesis of a partially protected L-amicetose and a fully protected L-cinerulose derivative [beilstein-journals.org]

- 10. React App [pmc.umicore.com]

- 11. pubs.acs.org [pubs.acs.org]

Extraction of (2E,6E)-2,6-Octadienal from cucumber or melon volatiles

Application Note: High-Fidelity Extraction and Isolation of (2E,6E)-2,6-Octadienal from Cucumis Volatiles

Abstract & Strategic Overview

This application note details the protocol for the targeted extraction of This compound (CAS: 56767-18-1) from cucumber (Cucumis sativus) and melon (Cucumis melo) matrices.[1][2] While (2E,6Z)-2,6-Nonadienal is widely recognized as the primary "cucumber aldehyde," the C8 analog this compound plays a critical, often overlooked role in the "fatty-green" and "citrus-melon" nuance of specific cultivars.[1]

The Challenge: Unsaturated aldehydes are thermally labile and prone to rapid isomerization (E,Z

The Solution: This protocol utilizes Solvent-Assisted Flavor Evaporation (SAFE) , a high-vacuum distillation technique that isolates volatiles from non-volatile matrix components (lipids, sugars, pigments) at low temperatures (

Biosynthetic Context & Mechanism[1][2][5][6]

To successfully extract this molecule, one must understand its origin.[2] It is not stored in intact cells but generated via the Lipoxygenase (LOX) Pathway .[2] Upon tissue disruption, linolenic acid is released and oxidized.[2]

-

Critical Control Point: If you inhibit enzymes immediately (e.g., liquid nitrogen), yield is low.[2] If you wait too long, hydroperoxide lyases and isomerases degrade the product.[2] A controlled "incubation window" is required.[2]

Figure 1: Simplified Lipoxygenase (LOX) pathway showing the generation of volatile aldehydes upon tissue disruption.[1][2]

Experimental Protocol

Reagents and Equipment[2][4][8]

-

Solvent: Dichloromethane (DCM), HPLC grade, redistilled.[2] (Ether/Pentane 2:1 is an alternative for highly volatile recovery).[2]

-

Standards: Alkane standard mixture (C8-C32) for Retention Index (RI) calculation; Internal Standard (e.g., 2-Octanone or deuterated Nonadienal).

-

Apparatus: SAFE glassware (Baumann & Grob design), High-vacuum pump (

mbar capacity), Liquid Nitrogen, Water bath.[1][2] -

Matrix: Fresh Cucumis sativus (unpeeled) or Cucumis melo.

Step-by-Step Methodology

Step 1: Controlled Generation (The "Incubation" Window) [1]

-

Wash and chop 500g of fresh sample.

-

Homogenize in a blender for 30 seconds without solvent.

-

Incubate: Allow the homogenate to stand at room temperature (

C) for exactly 10 minutes .-

Why? This maximizes the enzymatic conversion of fatty acids to aldehydes.[2]

-

-

Quenching: Immediately add 500 mL of DCM and 100g of anhydrous

.

Step 2: Solvent Extraction

-

Stir the mixture (homogenate + solvent) for 1 hour in a closed vessel (to prevent headspace loss).

-

Centrifuge (3000 x g, 10 min,

C) to separate the organic layer from the solid residue. -

Collect the organic phase.[2] Dry over anhydrous

.[2]

Step 3: SAFE Distillation (The Isolation) This step separates the volatile aldehydes from non-volatile lipids (which would ruin the GC liner) without heat.[2]

-

Setup: Connect the SAFE apparatus to the high-vacuum pump. Cool the receiving flask with Liquid Nitrogen (

) and the waste flask with -

Thermostat: Heat the sample introduction leg to

C (water bath). -

Operation: Dropwise add the extract into the SAFE head.

-

Recovery: Thaw the receiving flask carefully. You now have a clear, lipid-free extract containing this compound.[1]

Step 4: Concentration

-

Concentrate the SAFE distillate to ~500

L using a Vigreux column or gentle Nitrogen stream.[2]-

Caution: Do not evaporate to dryness; octadienal is volatile and will be lost.[2]

-

Analytical Validation (GC-MS)[1][2]

Chromatographic Conditions

To separate the (2E,6E) isomer from the (2E,6Z) isomer, a polar column is required.[2]

| Parameter | Setting |

| Column | DB-WAX or SolGel-WAX (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Injector | Splitless mode, 250°C |

| Oven Program | 40°C (2 min) |

| MS Source | EI Mode (70eV), 230°C |

| Scan Range | 35-300 m/z |

Identification Logic

This compound is identified by:

-

Retention Index (RI): Calculate using the Alkane Standard.

-

Mass Spectrum: Look for characteristic fragments.[2]

Figure 2: Experimental workflow for the isolation of thermally labile dienals.[1][2]

References

-

Scentree. (2E,6Z)-Nonadienal Properties and Isomerism.[2] Retrieved from [Link][1][2]

-

Organomation. Understanding Solvent-Assisted Flavor Evaporation (SAFE). Retrieved from [Link][1][2]

-

Technical University of Munich (TUM). Development of Automated SAFE and Application to Key Odorants.[2] Retrieved from [Link][1][2]

-

PubChem. this compound Compound Summary. Retrieved from [Link][1][2]

-

University of Reading. Improved recovery of volatiles during SAFE.[2] Retrieved from [Link][1][2]

Sources

- 1. 2,6-Nonadienal, (E,Z)- (CAS 557-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,6-Octadienal, (2E,6E)- | C8H12O | CID 6365761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. organomation.com [organomation.com]

- 5. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Determining the Antimicrobial Activity of α,β-Unsaturated Aldehydes

Introduction: The Unique Challenge of α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes, a class of compounds found in numerous natural products like cinnamaldehyde from cinnamon bark, represent a promising source of new antimicrobial agents.[1] Their potent biological activity is largely attributed to the electrophilic nature of their carbon-carbon double bond conjugated to a carbonyl group. This structural motif makes them reactive Michael acceptors, capable of forming covalent adducts with biological nucleophiles, primarily the thiol groups of cysteine residues in proteins and glutathione.[2][3] This covalent modification can disrupt protein function, leading to membrane damage, enzyme inhibition, and ultimately, cell death.[4][5][6]

However, this very reactivity, along with their often-high volatility, presents significant challenges for accurate and reproducible antimicrobial susceptibility testing (AST). Standard protocols, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), may require modification to account for these properties.[7][8][9] Failure to do so can lead to an underestimation of potency due to compound inactivation by media components or loss through evaporation.

This guide provides detailed, field-proven protocols and insights for researchers, scientists, and drug development professionals to reliably assess the antimicrobial efficacy of α,β-unsaturated aldehydes. We will address the core challenges and provide step-by-step methodologies for modified broth microdilution, vapor phase activity assessment, and time-kill kinetic assays.

Core Principle: Mitigating Reactivity and Volatility

The primary directive when testing α,β-unsaturated aldehydes is to control for their inherent reactivity and volatility.

-

Reactivity with Media Components: Standard bacteriological media, such as Mueller-Hinton Broth (MHB), contain amino acids (like cysteine) and other nucleophiles that can react with and neutralize the aldehyde before it has a chance to act on the microbial cells.[2][10] This can lead to falsely high Minimum Inhibitory Concentration (MIC) values.

-

Volatility: Many low-molecular-weight aldehydes are highly volatile. During incubation, a significant portion of the compound can be lost from the test system (e.g., microplate wells or agar surfaces), reducing its effective concentration and impacting the accuracy of MIC or zone of inhibition measurements.[11][12]

The following protocols are designed to address these specific issues, ensuring a more accurate determination of antimicrobial activity.

Protocol 1: Modified Broth Microdilution for MIC Determination

This protocol adapts the internationally recognized CLSI M07 standard for broth microdilution to account for the unique properties of α,β-unsaturated aldehydes.[7][8]

Rationale for Modifications

The key modifications focus on minimizing compound loss due to evaporation and providing a standardized approach. While reducing nucleophiles in the media is a consideration, for initial screening and comparability, adhering to standard media like MHB is often necessary. The focus here is on preventing physical loss of the compound. Sealing the microplates is a critical step to contain the volatile aldehydes within each well.

Experimental Workflow Diagram

Caption: Workflow for modified broth microdilution assay.

Step-by-Step Methodology

-

Preparation of Aldehyde Stock: Dissolve the α,β-unsaturated aldehyde in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

-

Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's or CLSI guidelines.[7]

-

Serial Dilutions: Perform 2-fold serial dilutions of the aldehyde stock solution directly in the 96-well microtiter plate using CAMHB. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final concentration in each well, after adding 100 µL of the inoculum, will be approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the aldehyde dilutions. The final volume in each well will be 200 µL.

-

Controls:

-

Growth Control: 100 µL CAMHB + 100 µL inoculum.

-

Sterility Control: 200 µL CAMHB only.

-

Solvent Control: 100 µL of the highest concentration of DMSO used + 100 µL inoculum.

-

-

Plate Sealing (Critical Step): Immediately after inoculation, seal the 96-well plate securely using an adhesive PCR plate seal or by wrapping the lid tightly with parafilm. This is crucial to prevent the evaporation of the volatile aldehyde.

-

Incubation: Incubate the sealed plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the aldehyde that completely inhibits visible growth of the organism. This can be determined by visual inspection. For clearer results, a growth indicator like resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be added after incubation.[13]

Data Presentation: Example MIC Table

| Compound | Test Organism | MIC (µg/mL) |

| Cinnamaldehyde | Staphylococcus aureus ATCC 29213 | 256 |

| Cinnamaldehyde | Escherichia coli ATCC 25922 | 512 |

| Acrolein | Staphylococcus aureus ATCC 29213 | 64 |

| Acrolein | Escherichia coli ATCC 25922 | 128 |

Protocol 2: Vapor Phase Antimicrobial Activity Assay

Given their volatility, assessing the antimicrobial activity of α,β-unsaturated aldehydes in the vapor phase is essential for applications such as air disinfection or food preservation.[4] This protocol provides a method to determine this activity without direct contact between the liquid compound and the bacteria.

Rationale for Method

Standard disk diffusion is unsuitable for highly volatile compounds as the substance evaporates faster than it can diffuse through the agar. This method, adapted from headspace and agar plug assays, separates the compound from the inoculated agar surface, ensuring that any observed inhibition is due to the compound's vapor.[11][14]

Experimental Workflow Diagram

Caption: Workflow for vapor phase antimicrobial assay.

Step-by-Step Methodology

-

Plate Preparation: Prepare a standard Mueller-Hinton Agar (MHA) plate.

-

Inoculation: Using a sterile cotton swab, create a uniform lawn of the test bacteria (adjusted to a 0.5 McFarland standard) across the entire surface of the MHA plate.

-

Setup: Place a sterile, small, open-topped container (e.g., the cap of a microcentrifuge tube or a small glass ring) in the center of the inoculated agar plate.

-

Compound Application: Pipette a specific volume (e.g., 20-50 µL) of the pure or diluted α,β-unsaturated aldehyde onto a sterile paper disk placed inside the container. Crucially, the disk and the aldehyde must not make direct contact with the agar surface.

-

Sealing: Immediately and securely seal the Petri dish with multiple layers of parafilm to create a closed environment and prevent the vapor from escaping.

-

Incubation: Incubate the plate in an inverted position at 35-37°C for 18-24 hours.

-

Measurement: After incubation, measure the diameter of the clear zone of inhibition around the central container. The presence of a zone indicates that the vapor of the compound is antimicrobial.

Protocol 3: Modified Time-Kill Kinetics Assay

Time-kill assays provide dynamic information on the rate of antimicrobial activity, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[15] For covalent inhibitors like α,β-unsaturated aldehydes, it is vital to quench the reaction at each time point to prevent continued killing during sample processing.

Rationale for Modifications

The key modification is the addition of a quenching agent to the dilution buffer. Because α,β-unsaturated aldehydes react readily with thiols, a thiol-containing compound like L-cysteine or sodium bisulfite can be used to rapidly neutralize any remaining aldehyde, effectively stopping the antimicrobial action at the precise sampling time.

Step-by-Step Methodology

-

Preparation: Prepare large-volume tubes of CAMHB containing the α,β-unsaturated aldehyde at concentrations of interest (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a no-drug growth control.

-

Inoculation: Inoculate each tube with the test organism to a starting density of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate all tubes at 35-37°C in a shaking incubator for aeration.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

-

Quenching and Dilution (Critical Step): Immediately transfer the aliquot into a tube containing a neutralizing diluent. This diluent should be a sterile saline or phosphate-buffered saline (PBS) solution containing a quenching agent.

-

Recommended Quencher: L-cysteine at a final concentration of 1-5 mM. The molar concentration of the quencher should be in significant excess of the highest aldehyde concentration being tested.

-

-

Plating: Perform serial 10-fold dilutions of the quenched sample in the same neutralizing diluent. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

-

Incubation and Counting: Incubate the MHA plates at 35-37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each concentration.

-

Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

-

Bacteriostatic activity is characterized by a minimal change (e.g., <3-log10 reduction) in CFU/mL over 24 hours compared to the initial inoculum.

-

Data Presentation: Example Time-Kill Curve Parameters

| Parameter | Definition |

| Initial Inoculum | CFU/mL at Time = 0 hours. |

| Limit of Detection | Lowest CFU/mL that can be accurately counted (e.g., 100 CFU/mL). |

| Bactericidal Threshold | A ≥ 3-log10 reduction in CFU/mL from the initial inoculum. |

| Regrowth | An increase in CFU/mL after an initial decline. |

Conclusion and Best Practices

The successful evaluation of α,β-unsaturated aldehydes as antimicrobial agents hinges on the thoughtful adaptation of standard protocols. By understanding their inherent reactivity and volatility, researchers can implement modifications—such as sealing plates, employing vapor phase assays, and using appropriate quenching agents—to generate reliable and reproducible data. These application notes provide a robust framework for navigating the complexities of this promising class of compounds, ensuring that their true antimicrobial potential is accurately characterized. Adherence to established guidelines from bodies like CLSI and EUCAST for all other aspects of susceptibility testing remains a cornerstone of good laboratory practice.[7][9][16]

References

- Alastruey-Izquierdo, A., et al. (2015). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.

- CLSI. (2019). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; M100 Performance Standards for Antimicrobial Susceptibility Testing.

- ASM Journals. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. Antimicrobial Agents and Chemotherapy.

- Candida spp., Cryptococcus spp., CLSI M27-A3. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC.

- Korean J Clin Microbiol. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride.

- MDPI. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro.

- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.

- CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

- EUCAST. (2026). Media Preparation. European Committee on Antimicrobial Susceptibility Testing.

- ResearchGate.

- FDA. (2024). Recognized Consensus Standards: Medical Devices. U.S.

- PMC. (2021).

- PMC - NIH. Redox Signaling by Reactive Electrophiles and Oxidants.

- PubMed. (2020). Volatile Antimicrobial Agents and In Vitro Methods for Evaluating Their Activity in the Vapour Phase: A Review.

- EUCAST. MIC Determination. European Committee on Antimicrobial Susceptibility Testing.

- PMC - NIH. (2019). Cinnamaldehyde Induces Expression of Efflux Pumps and Multidrug Resistance in Pseudomonas aeruginosa.

- PubMed.

- NIH. (2024). Volatile organic compounds in headspace characterize isolated bacterial strains independent of growth medium or antibiotic sensitivity.

- ResearchGate. (2022). (PDF) Dynamic Covalent Michael Acceptors to Penetrate Cells: Thiol‐Mediated Uptake with Tetrel‐Centered Exchange Cascades, Assisted by Halogen‐Bonding Switches.

- ACS Omega. (2022). Comparative and Selective Interaction of Amino Acid d-Cysteine with Colloidal Gold Nanoparticles in the Presence of a Fluorescent Probe in Aqueous Medium.

- PMC - NIH. (2022). Dynamic Covalent Michael Acceptors to Penetrate Cells: Thiol‐Mediated Uptake with Tetrel‐Centered Exchange Cascades, Assisted by Halogen‐Bonding Switches.

- Frontiers. (2022).

- ResearchGate.

- ResearchGate. (2012).

- MDPI. (2020). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions.

- Scholars' Mine.

- MDPI. (2021).

- MDPI Books.

- PLOS One. (2024). Volatile organic compounds in headspace characterize isolated bacterial strains independent of growth medium or antibiotic sensitivity.

- MDPI. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?

- PubMed. (1999).

- ACS Publications. (2016). Cinnamaldehyde Characterization as an Antibacterial Agent toward E.

- Synthesis, Characterization and Preliminary Antimicrobial Activity of New Alfa-Beta Unsaturated Ketone of Dibenzo-18-Crown-6. (2024).

- ResearchGate. Letter: Interference by antibiotics in amino acid assays.

- Regul

- ResearchGate. (2025).

- Frontiers. (2018).

- EUCAST. (2022). New version of Broth microdilution of moulds (vs. 9.4).

- Evaluation statement. (2022).

- Oxford Academic. (2017).

- Emery Pharma. Time-Kill Kinetics Assay.

- ACS Publications. (2014). A Genetically Encoded aza-Michael Acceptor for Covalent Cross-Linking of Protein–Receptor Complexes.

- PubMed. (2021). Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network.

- ScienceDaily. (2021). A new culprit in antibacterial resistance: Cysteine persulfide.

- Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. (2021).

- PMC. (2023). Cinnamaldehyde Restores Ceftriaxone Susceptibility against Multidrug-Resistant Salmonella.

- RSC Publishing. (2022).

- PubMed.

- PubMed. (2020).

- EUCAST. Reference Method.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. EUCAST: MIC Determination [eucast.org]

- 10. Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Volatile Antimicrobial Agents and In Vitro Methods for Evaluating Their Activity in the Vapour Phase: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acm.or.kr [acm.or.kr]

- 14. academic.oup.com [academic.oup.com]

- 15. emerypharma.com [emerypharma.com]

- 16. EUCAST: Media Preparation [eucast.org]

Troubleshooting & Optimization

Troubleshooting low yield in 2,6-Octadienal oxidation reactions

Topic: Troubleshooting Low Yield in 2,6-Octadienal (Citral) Oxidation Target Product: 2,6-Octadienoic Acid (Geranic/Neric Acid) Audience: Organic Chemists, Process Development Scientists

Executive Summary: Diagnosing the Failure Mode

Low yield in the oxidation of 2,6-octadienal (Citral) typically stems from two distinct failure modes. Before adjusting your protocol, identify which category your failure falls into:

-

Chemo-selectivity Failure (Reaction Phase): The aldehyde is oxidized, but the electron-rich C=C bonds (particularly the C6-C7 isolated alkene) are also attacked, leading to epoxides, diols, or chlorinated byproducts.

-

Isolation Failure (Work-up Phase): The reaction works, but the product is lost during extraction or purification due to its amphiphilic nature or interaction with stationary phases.

This guide prioritizes the Pinnick Oxidation (Lindgren modification) , as it is the industry standard for oxidizing

Module 1: The Chemo-selectivity Paradox

The Mechanism of Failure

The Pinnick oxidation uses sodium chlorite (

HOCl is a potent electrophile that will rapidly react with the electron-rich trisubstituted double bond at the 6-position of 2,6-octadienal, causing chlorination or epoxidation.

The Solution: The Scavenger System

To achieve high yield (>85%), you must employ a chlorine scavenger . The most effective for this substrate is 2-methyl-2-butene (isoamylene). It acts as a "sacrificial alkene," reacting with HOCl faster than your substrate does.

Visualization: The Scavenger Logic

Figure 1: The Pinnick Oxidation Decision Tree. The scavenger (blue path) must intercept HOCl before it attacks the substrate (red path).

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 2,6-Octadienoic acid from 2,6-Octadienal.

Reagent Stoichiometry Table

| Component | Equiv. | Role | Critical Note |

| 2,6-Octadienal | 1.0 | Substrate | Ensure free of peroxides before use. |

| NaClO2 (80%) | 1.5 - 2.0 | Oxidant | Dissolve in water. Add dropwise. Exothermic. |

| NaH2PO4 | 1.5 | Buffer | Maintains pH 3.5. Prevents |

| 2-methyl-2-butene | 5.0 - 10.0 | Scavenger | Do not skimp. Use large excess. Volatile (bp 38°C). |

| t-BuOH / Water | 3:1 v/v | Solvent | t-BuOH suppresses radical side reactions. |

Step-by-Step Workflow

-

Preparation: In a round-bottom flask, dissolve 2,6-octadienal (1.0 equiv) in t-BuOH (10 mL/mmol).

-

Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv). Note: If reaction temperature >30°C, use a reflux condenser or sealed vessel to prevent evaporation.

-

Buffer Addition: Add a solution of

(1.5 equiv) in water (3 mL/mmol). -

Oxidant Addition (The Control Point):

-

Cool the mixture to 0°C.

-

Dissolve

(1.5 equiv) in water (2 mL/mmol). -

Add the chlorite solution dropwise over 15-30 minutes.

-

Why? Rapid addition causes a spike in HOCl concentration that overwhelms the scavenger.

-

-

Monitoring: Warm to Room Temperature (RT). Stir for 1-4 hours.

-

Troubleshooting: If the reaction turns bright yellow/green, your pH is too low (<3), generating

gas. Add more buffer or dilute NaOH.

-

-

Quenching: Reaction is complete when TLC shows consumption of aldehyde. No specific quench is needed, but sulfite can be used to destroy excess oxidant (caution: exothermic).

Module 3: Troubleshooting Isolation (The Yield Killer)

Even with 100% conversion, researchers often lose 40% of the mass during work-up. 2,6-Octadienoic acid is an organic acid (pKa ~4.8).

The pH Swing Extraction Protocol

Do not rely on simple extraction. Use the "Base-Acid Swing" to purify chemically without a column.

Figure 2: The pH Swing Isolation Strategy. This method removes unreacted aldehyde and neutral byproducts without chromatography.

Common Pitfalls in Isolation:

-

Incomplete Acidification: If you acidify to pH 6, the acid remains partially ionized and stays in the water. Target pH 2.

-

Silica Streaking: If you must use a column, 2,6-octadienoic acid will streak and bind to silica.

-

Fix: Add 1% Acetic Acid to your eluent (e.g., 10% EtOAc/Hexanes + 1% AcOH).

-

Module 4: Alternative Methods Comparison

If Pinnick fails (e.g., due to reagent quality), consider these alternatives.

| Method | Reagents | Pros | Cons |

| Silver Oxide | Very mild; no chlorination risk. | Expensive; Basic conditions may cause polymerization of Citral. | |

| Lindgren (H2O2) | |||

| Aerobic (Catalytic) | Green chemistry; scalable. | Requires optimization; often lower conversion in batch mode. | |

| Jones Reagent | Fast. | Avoid. Acid sensitive; chromium toxicity; low yield for this substrate. |

References

-

Original Pinnick Protocol (Mechanism & Scavenger)

-

Lindgren Oxidation (Foundation)

-

Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[9] Acta Chemica Scandinavica, 27, 888-890.

-

- Selective Oxidation of Citral (Comparison of Methods)

-

Dalcanale & Montanari (H2O2 Variant)

- Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Lindgren oxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Improved Isolation Procedures for Okadaic Acid Group Toxins from Shellfish (Mytilus edulis) and Microalgae (Prorocentrum lima) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psiberg.com [psiberg.com]

- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 11. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

Citral Stability Solutions Hub: Technical Support for Aqueous Emulsions

Welcome to the Technical Support Center. Subject: Stabilization of 2,6-Octadienal (Citral) in Aqueous Systems. Ticket ID: #CIT-STAB-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Fading Lemon" Paradox

You are likely here because your citrus-flavored emulsion is failing. The symptoms are consistent: the fresh, zesty lemon character (Neral/Geranial) fades rapidly, replaced by a solvent-like, turpentine off-note (p-Cymene) or a heavy, floral decay (p-Cresol).

Citral is notoriously unstable in aqueous environments, particularly at the acidic pH (3.0–4.0) required for most beverage applications. This guide moves beyond basic troubleshooting to address the root causes: Acid-Catalyzed Cyclization and Ostwald Ripening .

Module 1: Chemical Instability (The "Why" of Degradation)

Diagnostic: Is it Acid or Oxidation?

Before applying a fix, identify the degradation pathway.

| Symptom | Primary Cause | Mechanism |

| Turpentine/Solvent Smell | Acidic pH (< 4.[1]0) | Cyclization: Citral rings close to form p-cymene and p-cymen-8-ol.[2] |

| Rancid/Metallic Smell | Oxygen + Metals | Oxidation: Formation of epoxy-citrals and fragmentation into geranic acid. |

| Emulsion Coarsening | Water Solubility | Ostwald Ripening: Small droplets dissolve and redeposit onto larger ones.[3] |

The Mechanism of Failure

Citral degrades primarily through an acid-catalyzed mechanism that does not require oxygen to destroy the molecule, though oxygen accelerates off-flavor production.

Figure 1: The acid-catalyzed degradation pathway of Citral.[4] Note that H+ ions drive the initial cyclization, making low pH the primary enemy.

Module 2: Interfacial Engineering (The "How" of Stabilization)

Standard emulsifiers (Tweens, modified starch) form thin interfaces that are permeable to protons (H+) and pro-oxidant metals (Fe2+). To stabilize Citral, you must engineer a "fortress" around the oil droplet.

Protocol A: Layer-by-Layer (LbL) Deposition

Objective: Create a thick, cationic barrier that repels H+ ions and transition metals via electrostatic repulsion.

Required Materials:

-

Core: Citral oil phase (mixed with MCT or Corn Oil).

-

Layer 1 (Anionic): Modified Starch or Pectin.

-

Layer 2 (Cationic): Chitosan or

-Polylysine.[2]

Step-by-Step Workflow:

-

Preparation of Primary Emulsion (

):-

Disperse 5% (w/w) Citral oil phase into an aqueous solution containing 1% Modified Starch (pH 4.0).

-

Homogenize: High-pressure homogenizer (3 passes @ 500 bar) to achieve

nm. -

Result: Negatively charged droplets (

mV).

-

-

Deposition of Secondary Layer (

):-

Prepare a 0.5% Chitosan solution (dissolved in 1% acetic acid).

-

Slowly add

to the Chitosan solution under mild stirring (1:1 ratio). -

Critical Step: Adjust pH to 4.5 to ensure Chitosan remains charged but soluble.

-

Result: Positively charged droplets (

mV). The cationic shell repels metal ions (

-

-

Wash Step (Optional but Recommended):

-

Centrifuge to remove excess polymer in the continuous phase (prevents depletion flocculation).

-

Figure 2: Workflow for creating multilayer emulsions. The final cationic coat repels metal ions and thickens the interface against proton permeation.

Module 3: Physical Stability & Ostwald Ripening

Citral has a water solubility of approx. 400 mg/L. This allows it to diffuse through the water phase from small droplets to large ones, causing rapid emulsion destabilization (Ostwald Ripening).[3]

The "Sacrificial Oil" Solution

You must dissolve Citral in a highly hydrophobic carrier oil (Ripening Inhibitor) to create an entropic penalty for diffusion.

Comparative Effectiveness of Ripening Inhibitors:

| Inhibitor Type | Mechanism | Efficiency | Notes |

| MCT Oil | Solubility Reduction | Moderate | Good clarity, but slightly soluble in water. |

| Corn/Sesame Oil | Entropy Penalty | High | Long-chain triglycerides (LCT) are virtually insoluble. |

| Hexadecane | Entropy Penalty | Very High | Not food grade. Research use only. |

Recommendation: Use Corn Oil or Sesame Oil at a 1:1 ratio with Citral.

-

Why? LCTs have extremely low water solubility. As Citral leaves the droplet, the concentration of LCT increases, lowering the chemical potential and halting the diffusion process (Raoult's Law).

Module 4: Frequently Asked Questions (FAQ)